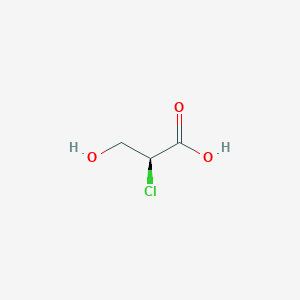

(s)-2-Chloro-3-hydroxypropanoic acid

Beschreibung

Contextualization of Alpha-Halogenated Alpha- and Beta-Hydroxy Acids in Chemical Science

Alpha-halogenated alpha- and beta-hydroxy acids belong to a class of organic compounds that have garnered considerable attention in chemical science due to their inherent reactivity and utility as synthetic intermediates. Alpha-hydroxy acids (AHAs) are characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group, while beta-hydroxy acids have the hydroxyl group on the second carbon from the carboxyl group. The introduction of a halogen atom, such as chlorine, at the alpha position significantly influences the molecule's electronic properties and reactivity.

The electron-withdrawing nature of the halogen atom enhances the acidity of the carboxylic acid compared to its non-halogenated counterparts. georganics.sk This modification also introduces a reactive site susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. researchgate.net The combination of hydroxyl, carboxyl, and halogen functionalities within a single, small molecule provides a powerful platform for synthetic chemists to construct complex molecular architectures.

In a broader context, hydroxy acids are integral to various chemical and biological processes. For instance, lactic acid (2-hydroxypropanoic acid) is a well-known alpha-hydroxy acid with applications in the food, cosmetic, and pharmaceutical industries, and it serves as a precursor to biodegradable polymers like polylactic acid (PLA). acs.orgmdpi.com The halogenated analogues of these compounds, while less common in nature, offer expanded synthetic possibilities. The chlorination of propanoic acid, for example, can be achieved through various methods, including free radical chlorination using chlorine and UV light, which typically yields 2-chloropropanoic acid as the main product. researchgate.netresearchgate.net

Enantiomeric Purity and Stereochemical Significance of (S)-2-Chloro-3-hydroxypropanoic Acid

The "S" designation in (S)-2-Chloro-3-hydroxypropanoic acid signifies a specific stereochemical configuration at the chiral center (the C2 carbon). This carbon is bonded to four different groups: a carboxyl group, a hydroxyl group, a chlorine atom, and a chloromethyl group. The spatial arrangement of these groups is crucial, as the biological activity and physical properties of chiral molecules can vary dramatically between enantiomers.

In pharmaceutical and materials science, obtaining enantiomerically pure compounds is often a critical goal. georganics.sk (S)-2-Chloro-3-hydroxypropanoic acid serves as a valuable chiral building block, a starting material that introduces a specific stereocenter into a larger, more complex molecule during a synthesis. georganics.sknih.gov The use of such building blocks is a cornerstone of asymmetric synthesis, the field of chemistry focused on the selective production of a single enantiomer of a chiral product.

Several strategies are employed to obtain enantiomerically pure compounds like (S)-2-Chloro-3-hydroxypropanoic acid. These include:

Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as lipases, which can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, lipases have been successfully used in the kinetic resolution of related alpha-hydroxy esters and other chiral acids. nih.govmdpi.comalmacgroup.comnih.govelsevierpure.com

Asymmetric Catalysis: Chiral catalysts can guide a chemical reaction to produce predominantly one enantiomer. This has been demonstrated in the stereoselective chlorination of β-keto esters using Cinchona alkaloid derivatives as catalysts, yielding products with high enantiomeric excess. acs.org

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For instance, chiral amino acids can be transformed into a variety of valuable chiral building blocks. nih.gov

The stereochemical integrity of (S)-2-Chloro-3-hydroxypropanoic acid is paramount in its application, as it dictates the stereochemistry of the final product in a synthetic sequence.

Foundational Research Directions and Unexplored Avenues for Chlorinated Propanoic Acid Derivatives

The research landscape for chlorinated propanoic acid derivatives, including (S)-2-Chloro-3-hydroxypropanoic acid, is evolving, with several promising directions for future exploration.

Foundational Research:

Current research often focuses on the development of efficient and stereoselective synthetic methods. This includes the use of biocatalysis, where enzymes are engineered to produce specific stereoisomers of halogenated compounds. researchgate.net The development of novel catalytic systems, including both organocatalysts and metal-based catalysts, for the asymmetric halogenation of carboxylic acids and their derivatives remains an active area of investigation. acs.orgnih.gov For instance, the combination of high-valent group 9 metals with chiral carboxylic acids has shown promise in enantioselective C-H bond functionalization. princeton.edu

Unexplored Avenues:

While the utility of alpha-halogenated acids as synthetic intermediates is well-established, the full scope of their applications is still being uncovered. Some potential areas for future research include:

Development of Novel Bioactive Molecules: The unique combination of functional groups in (S)-2-Chloro-3-hydroxypropanoic acid and its derivatives makes them attractive candidates for the synthesis of new pharmaceutical compounds. Arylpropionic acid derivatives, for example, are a known class of non-steroidal anti-inflammatory drugs (NSAIDs), and the introduction of a chloro- and hydroxy- functionality could lead to novel therapeutic properties. acs.org

Advanced Materials Science: The incorporation of chiral, halogenated monomers into polymers could lead to materials with unique properties, such as enhanced biodegradability or specific recognition capabilities. 3-Hydroxypropionic acid is already considered a key building block for high-performance polymers, and its chlorinated derivatives could offer new avenues in this field.

Metallaphotoredox Catalysis: Recent advances in metallaphotoredox catalysis have enabled the use of aliphatic carboxylic acids as adaptive functional groups for a variety of transformations, including alkylation, arylation, and amination. acs.org Exploring the application of these methods to chlorinated hydroxy acids could provide new and efficient pathways for their derivatization and use in complex molecule synthesis.

Synthesis of Unnatural Amino Acids and Peptides: The structural similarity of (S)-2-Chloro-3-hydroxypropanoic acid to amino acids suggests its potential as a precursor for the synthesis of novel, unnatural amino acids. These could then be incorporated into peptides to create peptidomimetics with enhanced stability or novel biological activities.

Eigenschaften

IUPAC Name |

(2S)-2-chloro-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHMZBZGINHHJR-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Enantioselective Production of S 2 Chloro 3 Hydroxypropanoic Acid

Biocatalytic and Chemoenzymatic Approaches to Chiral Chlorinated Hydroxy Acids

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiomerically pure compounds. For chiral chlorohydrins like (S)-2-chloro-3-hydroxypropanoic acid, enzymatic methods offer high selectivity under mild reaction conditions. These approaches primarily involve the stereoselective reduction of keto groups or the kinetic resolution of racemic mixtures.

Enzymatic Reduction of Alpha-Chloro-Beta-Keto Esters and Analogues

The stereoselective reduction of α-chloro-β-keto esters is a direct and effective route to obtaining chiral α-chloro-β-hydroxy esters, which are immediate precursors to the target acid. This transformation is often accomplished using ketoreductases (KREDs) or whole-cell biocatalysts that possess a variety of reductase enzymes.

Whole cells of baker's yeast (Saccharomyces cerevisiae) are a classic example, containing numerous reductases that can act on α-chloro-β-keto esters. oup.comresearchgate.net However, the presence of multiple enzymes with overlapping substrate specificities but different stereoselectivities can lead to mixtures of the four possible α-chloro-β-hydroxy ester diastereomers. oup.comresearchgate.net To overcome this, research has focused on identifying and overexpressing single, highly selective reductases in host organisms like Escherichia coli. This approach was successfully used to produce the syn-(2R,3S)-alcohol from ethyl 2-chloroacetoacetate on a multigram scale by overexpressing a specific yeast reductase. oup.com

Other microorganisms, such as Trichoderma viride, Rhodotorula glutinis, and Arthrobacter protophormiae, have also been used for the asymmetric reduction of 2-chloro-3-oxoesters. nih.gov More recently, lactate (B86563) dehydrogenases (LDHs) have been employed for the synthesis of fluorinated analogues like 3,3,3-trifluorolactic acid from the corresponding pyruvate, demonstrating excellent stereoselectivity (>99.5% ee). researchgate.netnih.gov This highlights the potential of specific dehydrogenases for producing halogenated hydroxy acids. A bienzymatic cascade involving an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) has also been developed to synthesize various optically active chlorohydrins with high conversion and stereoselectivity (up to >99% ee). acs.orgnih.gov

| Biocatalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| E. coli overexpressing yeast reductase | Ethyl 2-chloroacetoacetate | syn-(2R,3S)-alcohol | High | High |

| Candida parapsilosis ATCC 7330 | Ethyl 3-bromo-2-oxopropanoate | (S)-ethyl 3-bromo-2-hydroxypropanoate | 91% | Not specified |

| ERED-ADH Cascade | 1-Aryl-2-chlorobut-2-en-1-one | Various chlorohydrins | >99% | >99:1 |

| L. mesenteroides d-LDH | 3,3,3-Trifluoropyruvic acid | (S)-3,3,3-Trifluorolactic acid | >99.5% | Not applicable |

Stereoselective Ester Hydrolysis and Chiral Resolution Utilizing Lipases

Kinetic resolution is a widely used chemoenzymatic strategy where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of both enantiomers. Lipases are particularly effective for this purpose due to their broad substrate tolerance, stability in organic solvents, and high enantioselectivity. researchgate.net

This method can be applied in two primary ways for producing chiral chlorohydrins:

Enantioselective hydrolysis of a racemic ester: A lipase (B570770) selectively hydrolyzes one ester enantiomer (e.g., the (R)-ester) to the corresponding alcohol, leaving the other enantiomer (the (S)-ester) unreacted and thus enantiomerically enriched.

Enantioselective acylation of a racemic alcohol: A lipase catalyzes the transfer of an acyl group (often from vinyl acetate) to one alcohol enantiomer (e.g., the (R)-alcohol), leaving the (S)-alcohol enantiomerically pure. nih.gov

Lipases from Candida rugosa and Pseudomonas fluorescens have demonstrated (S)-selectivity in the hydrolysis of methyl 2-chloropropanoate, a non-hydroxylated analogue. acs.org In the resolution of racemic 3-chloro-1-arylpropan-1-ols, lipase from Pseudomonas fluorescens (LAK) was used for the enantioselective acylation of the (R)-alcohol, allowing for the isolation of the desired (S)-alcohol with high enantiopurity (99% ee). nih.gov The resulting (R)-ester could then be hydrolyzed by a different lipase, for instance from Candida rugosa (CRL), to obtain the (R)-alcohol, demonstrating the versatility of this dual-lipase approach. nih.gov

Rational Design and Directed Evolution of Biocatalysts for Enhanced Enantioselectivity

While wild-type enzymes can be effective, their natural properties are often not optimal for industrial processes. To enhance traits like activity, stability, and enantioselectivity, protein engineering techniques are employed. organic-chemistry.org The two main strategies are rational design and directed evolution. mdpi.comnih.gov

Rational design involves making specific, knowledge-based mutations to an enzyme's structure. This requires a deep understanding of the enzyme's three-dimensional structure and its catalytic mechanism. nih.gov By identifying key amino acid residues in the active site that influence substrate binding and stereocontrol, scientists can perform site-directed mutagenesis to create variants with improved enantioselectivity.

Directed evolution , in contrast, mimics natural selection in the laboratory. It involves creating large libraries of mutant enzymes through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screening method to identify variants with the desired improvements. nih.gov This process can be iterated multiple times, accumulating beneficial mutations to generate a highly efficient and selective "tailor-made" biocatalyst without needing detailed structural information. mdpi.commdpi.com These methods have been successfully applied to improve reductases for β-keto ester reductions and lipases for resolutions, significantly enhancing their utility in asymmetric synthesis. researchgate.netnih.gov

Asymmetric Catalysis in the Construction of the (S)-2-Chloro-3-hydroxypropanoic Acid Skeleton

Asymmetric chemical catalysis provides a powerful alternative to biocatalytic methods. These strategies utilize small amounts of a chiral catalyst, either a metal complex or an organic molecule, to steer a reaction towards the formation of a specific enantiomer.

Application of Chiral Metal Complexes in Asymmetric Transformations

Chiral Lewis acids, which are metal centers coordinated to chiral organic ligands, are highly effective catalysts for enantioselective transformations. wikipedia.org For the synthesis of the (S)-2-chloro-3-hydroxypropanoic acid skeleton, a key step is the asymmetric α-chlorination of a β-keto ester.

Various metal-ligand systems have been developed for this purpose. Early work by Togni utilized a TiCl₂(TADDOLato) complex for the asymmetric chlorination of β-ketoesters. mdpi.com Since then, complexes involving other metals such as copper, zinc, nickel, and palladium have been explored. mdpi.com For instance, a catalyst formed from a chiral bisoxazoline ligand and a copper salt has been shown to be effective. mdpi.com A PyBidine-Zn(OAc)₂ complex, acting as a basic catalyst, promotes the α-chlorination of β-ketoesters with N-chlorosuccinimide (NCS) to give chlorinated products with up to 82% ee. mdpi.com The mechanism is believed to involve the formation of a chiral zinc-enolate, which then reacts with the chlorine source. mdpi.com Similarly, chiral oxazoline-Ni(ClO₄)₂ complexes have been used for the efficient asymmetric chlorination of β-keto esters. oup.com

| Metal Catalyst System | Ligand Type | Substrate Type | Chlorinating Agent | Enantiomeric Excess (ee) |

| TiCl₂(TADDOLato) | TADDOL | β-Ketoester | NCS | Moderate |

| PyBidine-Zn(OAc)₂ | PyBidine | α-Benzyl-β-ketoester | NCS | up to 82% |

| Oxazoline-Ni(ClO₄)₂ | Chiral Oxazoline | 2-tert-butoxycarbonyl-1-indanone | NCS | up to 99% |

| Bisoxazoline-Cu | Bisoxazoline | β-Ketoester | NCS | Good |

Organocatalytic Strategies for Enantioselective Formation of Chiral Chlorohydrins

Organocatalysis, which uses small, chiral organic molecules as catalysts, has become a major pillar of asymmetric synthesis. For the formation of chiral chlorohydrins, the key transformation is typically the enantioselective α-chlorination of an aldehyde or ketone precursor. nih.govprinceton.edu The resulting α-chloro carbonyl compound can then be reduced to the chlorohydrin or oxidized to the target α-chloro acid.

A prominent strategy involves enamine catalysis, where a chiral secondary amine (like proline or an imidazolidinone derivative) reacts with an aldehyde to form a nucleophilic enamine intermediate. organic-chemistry.orgprinceton.edu This chiral enamine then attacks an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or a perchlorinated quinone, in a stereocontrolled manner. nih.govorganic-chemistry.org Using this approach, α-chloro aldehydes have been synthesized in high yields and with excellent enantioselectivity (up to 99% yield and 95% ee). nih.gov These α-chloro aldehydes are versatile intermediates that can be reduced to the corresponding chlorohydrins or oxidized to α-chloro esters without loss of optical purity. nih.gov Other organocatalysts, such as cinchona alkaloids and 2-aminobenzimidazole (B67599) derivatives, have also been successfully employed in the asymmetric α-chlorination of β-ketoesters and 1,3-dicarbonyl compounds. mdpi.comacs.org

Chiral Auxiliary-Mediated Approaches to Asymmetric Propanoic Acid Derivatives

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry in the formation of propanoic acid derivatives. wikipedia.org This method involves the temporary attachment of a chiral molecule (the auxiliary) to a propionyl substrate. The inherent chirality of the auxiliary directs subsequent reactions, such as alkylation or aldol (B89426) condensation, to proceed with high diastereoselectivity. york.ac.uk Once the desired stereocenters are established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

A widely employed class of chiral auxiliaries is the Evans' oxazolidinones. researchgate.net In a typical application, an N-propionyl oxazolidinone is used as the starting material. Deprotonation with a suitable base, such as a lithium amide or dibutylboron triflate with an amine base, generates a specific Z-enolate. wikipedia.org This enolate's geometry is fixed by chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. The steric bulk of the substituent on the chiral auxiliary (e.g., benzyl (B1604629) or isopropyl) effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite face.

For the synthesis of a 2-chloro-3-hydroxypropanoic acid precursor, an aldol reaction represents a key step. The Z-enolate of the N-propionyl auxiliary can be reacted with an aldehyde, such as formaldehyde (B43269) or its equivalent, to establish two new contiguous stereocenters. The stereochemical outcome of this aldol addition is highly predictable, leading predominantly to the syn-aldol product. wikipedia.org Subsequent transformation of the resulting hydroxyl group and cleavage of the auxiliary would yield the target structure.

The effectiveness of this approach is demonstrated by the high levels of diastereoselectivity achieved in related reactions. For instance, the aldol reaction between a boron enolate of an N-propionyl oxazolidinone and an α,β-unsaturated aldehyde can produce the syn-aldol product with high diastereomeric excess (de). rsc.org

| Auxiliary Type | Electrophile | Reaction Type | Diastereoselectivity (de) | Reference |

| Evans' Oxazolidinone | Aldehyde | Aldol Reaction | Often >95% | wikipedia.org |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-Unsaturated Aldehyde | Aldol Reaction | High | rsc.org |

| Pseudoephedrine Amide | Alkyl Halide | Alkylation | High (product is syn to methyl, anti to hydroxyl) | wikipedia.org |

This table presents typical diastereoselectivity achieved using various chiral auxiliaries in the synthesis of propanoic acid derivatives.

Accessing (S)-2-Chloro-3-hydroxypropanoic Acid from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources. Utilizing these molecules as starting materials is an efficient strategy for asymmetric synthesis, as the chirality is already present.

Derivatization from Naturally Occurring Enantiopure Substrates (e.g., L-Serine Derivatives)

L-Serine is an ideal chiral pool precursor for the synthesis of (S)-2-Chloro-3-hydroxypropanoic acid. nih.govchemspider.com Its chemical structure, (S)-2-amino-3-hydroxypropanoic acid, possesses the exact stereoconfiguration and carbon skeleton required for the target molecule. molport.comsuprabank.org The synthetic challenge lies in the stereoretentive substitution of the C2-amino group with a chlorine atom.

A well-established method for this transformation involves the diazotization of the amino group, followed by nucleophilic substitution with chloride. orgsyn.org This procedure is a variation of the Sandmeyer reaction. The process begins by dissolving L-serine in a strong acid, such as hydrochloric acid. The solution is then cooled, and an aqueous solution of sodium nitrite (B80452) (NaNO₂) is added slowly. The sodium nitrite reacts with the acid to form nitrous acid in situ, which then reacts with the primary amine of L-serine to form a diazonium salt intermediate.

The procedure effectively converts (S)-2-amino acids into the corresponding (S)-2-chloroalkanoic acids with high enantiomeric purity. orgsyn.org After the reaction, the (S)-2-Chloro-3-hydroxypropanoic acid product is typically extracted from the aqueous mixture using an organic solvent like diethyl ether. orgsyn.org

| Starting Material | Reagents | Key Transformation | Product | Optical Purity | Reference |

| (S)-Alanine | 1. HCl, NaNO₂; 2. H₂O | Diazotization-Substitution | (S)-2-Chloropropanoic acid | High | orgsyn.org |

| (S)-Valine | 1. HCl, NaNO₂; 2. H₂O | Diazotization-Substitution | (S)-2-Chloro-3-methylbutanoic acid | High | orgsyn.org |

| L-Serine | 1. HCl, NaNO₂; 2. H₂O | Diazotization-Substitution | (S)-2-Chloro-3-hydroxypropanoic acid | Expected to be high | orgsyn.org |

This table illustrates the conversion of various (S)-amino acids to (S)-2-chloroalkanoic acids using a diazotization-substitution procedure, a method directly applicable to L-Serine.

Regio- and Stereoselective Ring-Opening Reactions of Chiral Epoxides

Chiral epoxides are versatile intermediates for asymmetric synthesis. The synthesis of (S)-2-Chloro-3-hydroxypropanoic acid can be achieved through the regio- and stereoselective ring-opening of a suitable chiral epoxide, such as an enantiopure glycidol (B123203) or glycidic acid derivative. The outcome of the reaction is governed by the reaction mechanism, which is influenced by the reaction conditions (acidic vs. basic/neutral). libretexts.orgyoutube.com

Under basic or neutral conditions, the ring-opening proceeds via an Sₙ2 mechanism. A chloride nucleophile (e.g., from LiCl or CaCl₂) will attack one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. youtube.com This reaction proceeds with backside attack, leading to an inversion of configuration at the carbon center being attacked. To obtain (S)-2-Chloro-3-hydroxypropanoic acid, one could start with (R)-glycidic acid. The chloride ion would attack the C2 carbon, inverting its configuration from (R) to (S), to yield the desired product.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.org The reaction then proceeds through a mechanism with significant Sₙ1 character. The C-O bond begins to break, and a partial positive charge develops on the more substituted carbon, as it can better stabilize the charge. The nucleophile then attacks this more electrophilic carbon. libretexts.org This pathway also results in anti-addition, with the nucleophile adding to the face opposite the protonated oxygen.

The choice of precursor and conditions is therefore critical for controlling both regioselectivity (site of attack) and stereoselectivity to arrive at the desired enantiomer. youtube.com

| Epoxide Precursor | Conditions | Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |

| Asymmetric Epoxide | Basic/Neutral (e.g., LiCl) | Sₙ2 | Less substituted carbon | Inversion of configuration at site of attack |

| Asymmetric Epoxide | Acidic (e.g., HCl) | Sₙ1-like | More substituted/electron-rich carbon | Inversion of configuration at site of attack |

This table summarizes the regioselectivity and stereochemical outcome of epoxide ring-opening reactions under different conditions.

Diastereomeric and Kinetic Resolution Methods for Enantiopure (S)-2-Chloro-3-hydroxypropanoic Acid

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For 2-chloro-3-hydroxypropanoic acid, which would typically be synthesized as a racemic mixture without chiral control, both diastereomeric and kinetic resolution are viable methods to isolate the desired (S)-enantiomer.

Diastereomeric Resolution

This classical resolution method involves reacting the racemic acid with a single enantiomer of a chiral resolving agent, typically a chiral base. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility in a given solvent, they can be separated by fractional crystallization. researchgate.netnih.gov

For example, racemic 2-chloro-3-hydroxypropanoic acid can be reacted with a chiral amine, such as (R)-α-phenethylamine. This would produce two diastereomeric salts: [(R)-amine · (S)-acid] and [(R)-amine · (R)-acid]. One of these salts will typically be less soluble in a selected solvent and will crystallize out of the solution preferentially. After separating the less soluble salt by filtration, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid to protonate the carboxylate and remove the chiral amine. This method has been successfully applied to resolve similar compounds, like 3-chloromandelic acid, with high efficiency. nih.gov

The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent, and the crystallization temperature. nih.gov

Kinetic Resolution

Kinetic resolution is a dynamic method that exploits the difference in the rate of reaction of two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer.

Enzymes are highly effective catalysts for kinetic resolutions due to their exceptional stereoselectivity. For example, a lipase could be used to selectively catalyze the esterification of one enantiomer in a racemic mixture of 2-chloro-3-hydroxypropanoic acid. If the lipase reacts preferentially with the (R)-enantiomer, it will be converted into an ester, leaving the desired (S)-enantiomer unreacted in the mixture. The remaining (S)-acid can then be separated from the newly formed (R)-ester based on their different chemical properties (e.g., via extraction).

A study on the resolution of lactide (the cyclic dimer of lactic acid) using myrtenol (B1201748) as a chiral agent demonstrated the principle of kinetic discrimination. researchgate.net The reaction with one enantiomer of the lactide was significantly faster, allowing the other to be recovered. A similar enzymatic or catalytic approach could be tailored for the resolution of racemic 2-chloro-3-hydroxypropanoic acid. The major drawback of kinetic resolution is that the theoretical maximum yield for the desired enantiomer is 50%.

Biochemical Pathways and Enzymatic Dehalogenation of Halogenated Propanoic Acids

Mechanistic Investigations of Haloalkanoic Acid Dehalogenases Acting on Chlorinated Substrates

Haloalkanoic acid dehalogenases are key enzymes that catalyze the initial and often rate-limiting step in the degradation of chlorinated propanoic acids. nih.gov These enzymes hydrolytically cleave the carbon-halogen bond, a process that has been the subject of extensive mechanistic study. mdpi.com

Haloalkanoic acid dehalogenases exhibit remarkable diversity in their substrate specificity, particularly concerning the stereochemistry of their substrates. nih.gov These enzymes are broadly classified based on their action on the enantiomers of 2-haloalkanoic acids. nih.gov

L-2-haloacid dehalogenases (L-DEX): These enzymes act specifically on the L-enantiomers of 2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids, proceeding through an S_N2 reaction mechanism that inverts the stereochemical configuration at the C2 carbon.

D-2-haloacid dehalogenases (D-DEX): These enzymes are specific for D-enantiomers, converting them to L-2-hydroxyalkanoic acids, also via a configuration-inverting mechanism. nih.gov An example is the D-specific dehalogenase from Rhizobium sp. RCI (DehD), which effectively dehalogenates D-2-chloropropionate but shows no activity towards its L-enantiomer. nih.gov

DL-2-haloacid dehalogenases (DL-DEX): This group of enzymes can act on both D- and L-enantiomers of 2-haloalkanoic acids. They are further divided into two subgroups based on the stereochemistry of the product:

DL-DEXi (inverting): These enzymes produce an inverted product from each enantiomer (L-acid from D-substrate and D-acid from L-substrate).

DL-DEXr (retaining): These enzymes yield a product with the same configuration as the substrate. nih.gov

Research on Agrobacterium sp. strain NHG3 has identified two distinct stereospecific haloalkanoate dehalogenase enzymes. One enzyme is specific for D-2-chloropropionic acid, while the other acts on L-2-chloropropionic acid, highlighting the specialized nature of these biocatalysts within a single organism. nih.gov

Table 1: Classification of 2-Haloacid Dehalogenases This table is interactive. Click on the headers to sort.

| Enzyme Class | Abbreviation | Substrate Specificity | Product Configuration |

|---|---|---|---|

| L-2-Haloacid Dehalogenase | L-DEX | L-2-Haloalkanoic acids | D-2-Hydroxyalkanoic acids (Inversion) |

| D-2-Haloacid Dehalogenase | D-DEX | D-2-Haloalkanoic acids | L-2-Hydroxyalkanoic acids (Inversion) |

| DL-2-Haloacid Dehalogenase (Inverting) | DL-DEXi | D- and L-2-Haloalkanoic acids | Inverted relative to substrate |

The structure of the enzyme's active site is the primary determinant of its function, substrate specificity, and catalytic mechanism. oup.com Haloalkane dehalogenases typically belong to the α/β-hydrolase superfamily, featuring a core domain and a helical "cap" domain. wikipedia.orgmuni.cz The active site is a predominantly hydrophobic cavity located at the interface between these two domains. oup.comwikipedia.org The cap domain is highly variable and plays a crucial role in determining substrate specificity by controlling access to the buried active site. muni.cz

Catalysis is carried out by a set of conserved residues known as the catalytic pentad. wikipedia.orgmuni.cz This includes:

A Nucleophile: Typically an aspartate residue that initiates a nucleophilic attack on the carbon atom bearing the halogen, forming a covalent ester intermediate. mdpi.comwikipedia.org

A Base: A histidine residue that activates a water molecule for the subsequent hydrolysis of the ester intermediate. wikipedia.orgmuni.cz

A Catalytic Acid: An aspartate or glutamate (B1630785) residue that stabilizes the histidine during the reaction. wikipedia.orgmuni.cz

Halide-Stabilizing Residues: Often tryptophan or asparagine residues that stabilize the departing halide ion through hydrogen bonding. wikipedia.org

For instance, in the D-specific dehalogenase (DehD) from Rhizobium sp. RC1, molecular docking studies have suggested that the residue Arg134 is crucial for the stereospecific binding of D-2-chloropropionate. nih.gov Meanwhile, Arg16 is positioned to activate the water molecule necessary for the hydrolytic attack on the chiral carbon, leading to the release of the chloride ion. nih.gov Similarly, the crystal structure of L-2-haloacid dehalogenase from Pseudomonas sp. YL revealed a cavity between its core and subdomains where the nucleophile, Asp-10, and other key functional residues are precisely arranged to facilitate catalysis. researchgate.net

The detailed understanding of dehalogenase structure and function has paved the way for protein engineering to create enzyme variants with improved properties. mdpi.communi.cz Techniques like site-directed mutagenesis and directed evolution have been successfully employed to modify catalytic activity, enhance thermal stability, and alter substrate specificity or enantioselectivity. muni.cz

Targeting residues within the active site or the access tunnels can reshape the enzyme's substrate preference. oup.com For example, research on the reductive dehalogenase CfrA demonstrated that mutating just two residues (Y80W and F125W) at the entrance of the active site completely changed its substrate preference from chloroform (B151607) and 1,1,1-trichloroethane (B11378) to 1,1-dichloroethane. asm.org

More advanced approaches, such as using variational autoencoders (VAEs) to navigate the vast protein sequence space, have generated novel dehalogenase variants. nih.govacs.org This strategy has produced enzymes with not only altered substrate specificity but also significantly increased thermostability and catalytic activity, demonstrating the potential to design bespoke biocatalysts for specific environmental or industrial applications. nih.gov

Microbial Metabolism and Biodegradation Pathways of Chlorinated Propanoic Acids

Microorganisms capable of degrading chlorinated propanoic acids are found in diverse environments, particularly in contaminated soils and water. researchgate.net These microbes have developed metabolic pathways to break down these xenobiotic compounds, often using them as a source of essential nutrients. nih.gov

A variety of bacterial and fungal strains have been isolated and identified for their ability to perform dehalogenation. researchgate.net These microbes serve as a rich source of novel dehalogenase enzymes. mdpi.com The isolation process typically involves enrichment cultures using a chlorinated propanoic acid as the sole carbon source.

Notable examples of bacteria with dehalogenating activity towards chlorinated propanoic acids include species from the genera Pseudomonas, Rhizobium, Agrobacterium, Bacillus, and Burkholderia. nih.govnih.govnih.govnih.govnih.gov For example, Bacillus sp. CGMCC no. 4196 was isolated from mud and showed the ability to degrade high concentrations of 3-chloropropionate. nih.gov Similarly, Agrobacterium sp. NHG3 and Rhizobium sp. RC1 have been characterized for their stereospecific dehalogenases acting on 2-chloropropionic acid. nih.govnih.gov The bacterium Burkholderia mallei is known to produce a haloacid dehalogenase that enables it to grow on the toxic compound monobromoacetate. nih.gov

Table 2: Examples of Microbial Strains with Dehalogenating Activity This table is interactive. Click on the headers to sort.

| Microbial Strain | Source of Isolation | Substrate(s) |

|---|---|---|

| Bacillus sp. CGMCC no. 4196 | Mud | 3-chloropropionate, 3-chlorobutyrate |

| Agrobacterium sp. NHG3 | Not specified | D-2-chloropropionic acid, L-2-chloropropionic acid |

| Rhizobium sp. RCI | Not specified | D-2-chloropropionate |

| Burkholderia mallei | Soil | Monobromoacetate |

The metabolic degradation of chlorinated propanoic acids typically begins with the enzymatic cleavage of the carbon-chlorine bond. The most common mechanism is hydrolytic dehalogenation, which is a cofactor-independent reaction that replaces the halogen with a hydroxyl group from water. mdpi.comnih.gov

A well-characterized pathway is the degradation of 3-chloropropionate (3-CPA) by Bacillus sp. CGMCC no. 4196. nih.gov The metabolic sequence is as follows:

Hydrolytic Dehalogenation: The enzyme 3-CPA dehalogenase first converts 3-chloropropionate to 3-hydroxypropionic acid (3-HP). nih.gov

Oxidation: The resulting 3-HP is then oxidized by the enzyme 3-HP dehydrogenase to produce malonic acid semialdehyde. nih.gov This intermediate can then enter central metabolic pathways.

For α-chlorinated acids like 2-chloropropionate, the dehalogenation yields the corresponding 2-hydroxy acid (lactate). nih.gov The general mechanism for haloalkane dehalogenases involves a nucleophilic substitution (S_N2) reaction where an aspartate residue in the active site attacks the substrate, forming an ester-enzyme intermediate and releasing the halide ion. wikipedia.org This intermediate is then hydrolyzed by a water molecule activated by a nearby histidine residue, releasing the hydroxy acid product and regenerating the free enzyme. wikipedia.orgmuni.cz

Under anaerobic conditions, a different mechanism known as reductive dehalogenation can occur, where the chlorinated compound acts as an electron acceptor. epa.gov This process is particularly important for highly chlorinated compounds and often proceeds sequentially, removing one halogen at a time. epa.gov

Metabolic Flux Analysis in Genetically Engineered Microorganisms for Biotransformation

Metabolic flux analysis (MFA) is a critical tool for understanding and optimizing the biotransformation of compounds like (s)-2-Chloro-3-hydroxypropanoic acid in genetically engineered microorganisms. frontiersin.org By quantifying the rates of metabolic reactions within a cell, MFA provides insights into the physiological state and the distribution of carbon throughout the metabolic network. researchgate.net This is particularly crucial when engineering microbes for the degradation of xenobiotic compounds or for the production of valuable chemicals.

Recent studies have highlighted the importance of a balanced metabolic state for efficient biotransformation. For instance, in the production of 3-hydroxypropionic acid (3-HP), a compound structurally related to the hydroxylated form of the target molecule, metabolic engineering efforts in E. coli have demonstrated the need to redirect carbon flux towards the desired product and away from competing pathways. dntb.gov.uanih.gov This often involves the knockout of genes related to byproduct formation and the overexpression of key enzymes in the production pathway. researchgate.net

A significant challenge in the metabolic engineering of microorganisms for biotransformation is the potential for metabolic burden and the accumulation of toxic intermediates. frontiersin.org MFA can help identify these bottlenecks by revealing the accumulation of certain metabolites and the redirection of flux around inhibited enzymes. For example, the co-metabolic degradation of chlorinated hydrocarbons by Pseudomonas sp. strain DCA1 showed that while the organism could oxidize several chlorinated compounds, the accumulation of inhibitory intermediates like 2,3-dichloro-1-propanol (B139626) could hinder growth. nih.gov

To overcome these limitations, dynamic metabolic flux analysis (D-MFA) can be employed to study the changes in metabolic fluxes over time, providing a more detailed picture of the cellular response to the biotransformation process. unimib.it Furthermore, 13C-metabolic flux analysis, which uses 13C-labeled substrates, offers a high-resolution view of intracellular fluxes, enabling the precise identification of pathway usage and limitations. nih.gov

The table below summarizes key findings from metabolic flux analysis studies on microorganisms engineered for the production or degradation of related organic acids.

| Microorganism | Engineered Pathway | Key Findings from MFA |

| Escherichia coli | 3-Hydroxypropionic acid production | Overexpression of malonyl-CoA reductase and knockout of competing pathways significantly increased 3-HP titer. researchgate.netnih.gov |

| Pseudomonas putida KT2440 | Glucose metabolism | Revealed a cyclic hexose (B10828440) metabolism and the dominance of periplasmic glucose oxidation. nih.gov |

| Pseudomonas sp. strain DCA1 | Co-metabolic degradation of chlorinated hydrocarbons | Oxidation of 1,2-dichloropropane (B32752) led to the accumulation of inhibitory chlorinated alcohols. nih.gov |

| Corynebacterium glutamicum | 3-Hydroxypropionic acid production from acetate | Knockdown of citrate (B86180) synthase directed more acetyl-CoA towards 3-HP synthesis. nih.gov |

This table presents a summary of findings from metabolic flux analysis in various genetically engineered microorganisms relevant to the biotransformation of organic acids.

Enzymatic Synthesis of Hydroxylated Propanoic Acid Derivatives via Dehydrogenases

The enzymatic synthesis of hydroxylated propanoic acid derivatives, such as the conversion of (s)-2-Chloro-3-hydroxypropanoic acid to a dihydroxypropanoic acid, can be achieved through the action of dehydrogenases. These enzymes catalyze the reversible oxidation or reduction of a substrate, often with high stereospecificity, making them valuable tools in biocatalysis for the production of chiral compounds. researchgate.netnih.govnih.gov

In the context of halogenated compounds, the initial dehalogenation step is crucial. As discussed previously, haloalcohol dehalogenases can convert vicinal haloalcohols into epoxides. nih.gov These epoxides can then be hydrolyzed to form diols. Alternatively, 2-haloacid dehalogenases can directly hydrolyze the carbon-halogen bond to produce a hydroxyl group. nih.gov

Following dehalogenation, dehydrogenases can play a role in further modifying the molecule. For instance, if the dehalogenation of (s)-2-Chloro-3-hydroxypropanoic acid yields 2,3-dihydroxypropanoic acid, a dehydrogenase could potentially oxidize one of the hydroxyl groups to a ketone, or vice-versa, depending on the desired product and the specific dehydrogenase used.

The synthesis of chiral α-hydroxy ketones has been demonstrated through oxidase-lyase cascades, highlighting the potential of multi-enzyme systems for creating complex molecules. nih.gov Similarly, the synthesis of enantiopure (R)-2-hydroxy acids has been achieved using D-lactate dehydrogenase, showcasing the high enantioselectivity of these enzymes. researchgate.net

The table below provides examples of dehydrogenases used in the synthesis of hydroxylated organic acids and related compounds.

| Dehydrogenase | Substrate | Product | Key Characteristics |

| D-lactate dehydrogenase | Various 2-ketoacids | (R)-2-hydroxy acids | High optical purities and good yields. researchgate.net |

| Aldehyde dehydrogenase | 3-hydroxypropionaldehyde | 3-hydroxypropionic acid | Crucial for the biological production of 3-HP from glycerol. frontiersin.org |

| Pyruvate dehydrogenase | Pyruvate and various alkanals | 3-hydroxyalkan-2-ones (acyloins) | Catalyzes the formation of acyloins with chains two carbons longer than the alkanal. |

| Galactitol dehydrogenase (GatDH) | 4-methoxy-2-oxacyclohex-3-enyl acetate | Biocatalytic reduction product | Used in the chemoenzymatic synthesis of chiral pharmaceutical precursors. nih.gov |

This table showcases various dehydrogenases and their applications in the enzymatic synthesis of hydroxylated organic compounds.

The development of robust and efficient dehydrogenases through protein engineering and directed evolution continues to expand the toolbox for the biocatalytic synthesis of valuable hydroxylated propanoic acid derivatives and other chiral chemicals.

Applications of S 2 Chloro 3 Hydroxypropanoic Acid As a Chiral Synthon in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecular Architectures

The inherent chirality and multiple functionalities of (S)-2-chloro-3-hydroxypropanoic acid make it an attractive starting material for the synthesis of a wide array of complex and high-value molecules. Its ability to impart stereochemical control is a cornerstone of its application in modern asymmetric synthesis.

Enantioselective Synthesis of Biologically Active Molecules and Precursors

While direct, large-scale applications of (S)-2-chloro-3-hydroxypropanoic acid in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. Chiral chlorohydrins are key intermediates in the synthesis of several pharmaceuticals, notably beta-blockers. For instance, the synthesis of (S)-bisoprolol and (S)-betaxolol involves the use of structurally related chiral chlorohydrin building blocks. mdpi.comnih.govmdpi.com The general synthetic strategy for many beta-blockers involves the reaction of a substituted phenol with an epichlorohydrin derivative, followed by the opening of the resulting epoxide with an amine. nih.govwikipedia.org The (S)-2-chloro-3-hydroxypropanoic acid scaffold provides a potential alternative entry point to such chiral intermediates.

Development of Chiral Auxiliaries and Ligands for Asymmetric Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While specific examples of chiral auxiliaries derived directly from (S)-2-chloro-3-hydroxypropanoic acid are not prevalent in the literature, the structural class of α-hydroxy acids is known to be a source of chiral auxiliaries. For example, derivatives of (S)-lactic acid have been used to prepare chiral ligands for asymmetric hydrogenation. The bifunctionality of (S)-2-chloro-3-hydroxypropanoic acid allows for its potential derivatization into various chiral ligands and auxiliaries, such as oxazolidinones, which are powerful tools in asymmetric synthesis. organic-chemistry.org

Integration into Stereoselective Routes Towards Natural Products and Analogues

The synthesis of natural products and their analogues often requires the use of chiral building blocks to construct stereochemically complex targets. nih.govresearchgate.net Chiral α-hydroxy acids are valuable precursors in these synthetic endeavors. While specific total syntheses of natural products employing (S)-2-chloro-3-hydroxypropanoic acid as a starting material are not readily found in the literature, its potential as a C3 chiral synthon is clear. The stereoselective synthesis of complex molecules, such as certain amino acids and polyketides, often relies on the strategic incorporation of small, chiral fragments. acs.org

Chemical Transformations and Functional Group Interconversions on the Chiral Scaffold

The synthetic utility of (S)-2-chloro-3-hydroxypropanoic acid is greatly enhanced by the ability to selectively manipulate its three distinct functional groups. This allows for a stepwise and controlled elaboration of the molecular framework.

Selective Derivatization of Carboxylic Acid and Hydroxyl Functionalities

The carboxylic acid and hydroxyl groups of (S)-2-chloro-3-hydroxypropanoic acid can be selectively derivatized using standard protecting group and activation chemistries. The carboxylic acid can be converted to esters, amides, or other derivatives, while the hydroxyl group can be protected as an ether or an ester. This differential reactivity allows for one functional group to be masked while the other is being transformed, a fundamental strategy in multi-step organic synthesis.

Table 1: Potential Selective Derivatization Reactions

| Functional Group | Reaction Type | Reagents and Conditions | Product |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Hydroxyl Group | Etherification | Alkyl Halide, Base (e.g., NaH) | Ether |

Stereoretentive or Stereoinvertive Transformations of the Halogen Moiety

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, providing a key site for introducing further complexity. The stereochemical outcome of this substitution is highly dependent on the reaction mechanism.

Table 2: Potential Stereoselective Transformations of the Halogen Moiety

| Reaction Type | Nucleophile | Typical Outcome | Product Functional Group |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Azide (N₃⁻) | Inversion | Azide |

| Nucleophilic Substitution (SN2) | Cyanide (CN⁻) | Inversion | Nitrile |

| Nucleophilic Substitution (SN2) | Thiolate (RS⁻) | Inversion | Thioether |

Advanced Analytical and Spectroscopic Techniques for Chiral Purity and Structural Characterization

Chromatographic Methods for Enantiomeric Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), when coupled with chiral selectors, provide powerful means to resolve racemic mixtures and determine the enantiomeric excess (e.e.) of a sample. heraldopenaccess.us

Chiral HPLC is a cornerstone for the enantioseparation of chiral compounds like (S)-2-chloro-3-hydroxypropanoic acid. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. nih.govnih.gov Polysaccharide-based CSPs are particularly common and effective for this purpose. mdpi.com

The development of a robust chiral HPLC method involves the systematic optimization of several parameters, including the mobile phase composition, flow rate, and column temperature. nih.gov For instance, a normal phase HPLC method might use a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. nih.gov The addition of a small percentage of an amine, like diethylamine (B46881) (DEA), can improve peak shape and resolution. nih.gov A slower flow rate, while potentially increasing analysis time, often enhances the resolution between enantiomers. nih.gov

The quantification of each enantiomer is typically achieved using a UV detector, and the enantiomeric excess can be calculated from the peak areas of the two enantiomers. heraldopenaccess.usnih.gov The reliability of the method is established through validation, assessing parameters like linearity, accuracy, precision, and sensitivity. nih.govnih.gov

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-hexane:isopropanol (e.g., 93:7 v/v) with 0.5% DEA |

| Flow Rate | 0.8 mL/min |

| Temperature | 20 °C |

| Detection | UV (e.g., at 343 nm) |

This table presents a hypothetical set of optimized conditions based on common practices in chiral HPLC method development. nih.gov

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the analysis of volatile chiral compounds. chromatographyonline.com For non-volatile compounds like (S)-2-chloro-3-hydroxypropanoic acid, derivatization is a necessary prerequisite to increase their volatility and thermal stability. aocs.org The hydroxyl and carboxylic acid functional groups are typically converted to less polar moieties, such as esters or amides. aocs.org

The separation of the derivatized enantiomers is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net These cyclodextrin-based CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and enabling their separation. chromatographyonline.com

An alternative to using a chiral stationary phase is the use of a chiral derivatizing agent (CDA). nih.gov In this indirect approach, the enantiomers of the analyte are reacted with an enantiomerically pure CDA to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, non-chiral GC column. nih.gov For example, hydroxy acids can be derivatized with a reagent like (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent) to form diastereomeric esters that are separable by GC. nih.gov

The choice of derivatization reagent and GC conditions, including the temperature program and carrier gas flow rate, is critical for achieving optimal separation. gcms.cz

Table 2: Example of Chiral GC Derivatization and Separation Strategy

| Step | Description |

| Derivatization | Reaction of the carboxylic acid group with a chiral alcohol or the hydroxyl group with a chiral acid chloride (e.g., Mosher's reagent) to form diastereomers. |

| Column | Non-chiral capillary column (e.g., CP-Sil 8) for diastereomer separation. |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |

This table outlines a general indirect strategy for chiral GC analysis. nih.gov

Spectroscopic Approaches for Absolute and Relative Stereochemistry Determination

While chromatographic methods excel at separating and quantifying enantiomers, spectroscopic techniques are essential for elucidating the three-dimensional arrangement of atoms, thereby determining the absolute and relative stereochemistry of a chiral molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. hmdb.ca However, in a standard achiral solvent, the NMR spectra of enantiomers are identical. To differentiate between enantiomers using NMR, a chiral environment must be created. This is typically achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.net

When (S)-2-chloro-3-hydroxypropanoic acid is reacted with an enantiomerically pure CDA, two diastereomers are formed. These diastereomers will exhibit distinct NMR spectra, with different chemical shifts for corresponding protons or carbons. semanticscholar.org The magnitude of the chemical shift difference (Δδ) is a key indicator of the effectiveness of the CDA. semanticscholar.org Common CDAs for carboxylic acids include chiral amines, which form diastereomeric amides. semanticscholar.org

The analysis of the NMR spectra of the resulting diastereomers can also provide information about the absolute configuration of the original analyte. researchgate.net This is often accomplished by using established models, such as the Mosher's method for secondary alcohols, which correlates the observed chemical shift differences to the spatial arrangement of substituents around the chiral center. researchgate.net

Table 3: Common Chiral Derivatizing Agents for NMR Analysis of Chiral Carboxylic Acids

| Chiral Derivatizing Agent | Resulting Diastereomer |

| (S)-α-Methylbenzylamine | Amide |

| (R)-1-(1-Naphthyl)ethylamine | Amide |

| (S)-4-(3-Aminopyrrolidin-1-yl)coumarin | Amide |

This table lists examples of chiral amines that can be used to derivatize carboxylic acids for NMR analysis. nih.govsemanticscholar.org

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org A chiral molecule will absorb one circularly polarized component more than the other, resulting in a CD spectrum with positive or negative peaks. The sign and intensity of these peaks, known as Cotton effects, are characteristic of the absolute configuration of the molecule. mdpi.com

ORD, a closely related technique, measures the rotation of the plane of polarized light as a function of wavelength. wikipedia.org The resulting ORD curve can be complex, especially near absorption bands, and provides information that is complementary to CD spectroscopy. wikipedia.orgresearchgate.net The shape of the ORD curve is directly related to the absolute stereochemistry of the enantiomer being analyzed. nih.govnih.gov

Both CD and ORD are sensitive methods for determining the absolute configuration of chiral compounds, often by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

Mass Spectrometry for Metabolite Profiling and Pathway Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.govnih.gov

In the context of (S)-2-chloro-3-hydroxypropanoic acid, LC-MS/MS (tandem mass spectrometry) can be employed for metabolite profiling and pathway elucidation. nih.govnih.gov For instance, studies on the metabolism of related compounds like 2-monochloropropane-1,3-diol (2-MCPD) have utilized LC-MS/MS to identify and quantify urinary metabolites. nih.gov The oxidative metabolism of 2-MCPD can lead to the formation of 2-chlorohydracrylic acid, a structural isomer of 2-chloro-3-hydroxypropanoic acid. nih.gov

The high sensitivity and selectivity of MS, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, allow for the detection of low levels of metabolites in biological matrices. nih.govnih.gov This capability is crucial for understanding the metabolic fate of (S)-2-chloro-3-hydroxypropanoic acid and identifying the enzymes and pathways involved in its transformation.

Computational Chemistry and Mechanistic Elucidation of Reactions Involving S 2 Chloro 3 Hydroxypropanoic Acid

Molecular Modeling and Dynamics Simulations of Enzyme-Substrate Complexes

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between (S)-2-chloro-3-hydroxypropanoic acid and the active sites of enzymes, particularly dehalogenases. These simulations provide a dynamic view of the enzyme-substrate complex, revealing key information about substrate binding, conformational changes, and the role of specific amino acid residues.

While direct MD simulation studies on the complex of (S)-2-chloro-3-hydroxypropanoic acid with a dehalogenase are not extensively documented in publicly available literature, significant insights can be drawn from simulations involving structurally similar substrates and homologous enzymes. For instance, studies on D-specific dehalogenases with substrates like D-2-chloropropionate have demonstrated the utility of MD simulations in elucidating the binding mode and the stability of the enzyme-substrate complex. In one such study, MD simulations of a modeled D-specific dehalogenase (DehD) from Rhizobium sp. RC1 showed that the substrate, D-2-chloropropionate, is stabilized in the active site through interactions with key residues such as Arg107, Arg134, and Tyr135. nih.gov The simulations also highlighted the role of an essential glutamate (B1630785) residue in activating a water molecule for the hydrolytic attack. nih.gov

These findings are highly relevant for understanding the interaction of (S)-2-chloro-3-hydroxypropanoic acid with L-specific 2-haloacid dehalogenases (L-DEX). These enzymes, such as the one from Pseudomonas sp. (strain CBS-3), are known to act on (S)-2-haloacids. uniprot.org Based on homologous systems, an MD simulation of an L-DEX enzyme with (S)-2-chloro-3-hydroxypropanoic acid would likely reveal a precise network of hydrogen bonds orienting the substrate for nucleophilic attack. The carboxylate group of the substrate is expected to form salt bridges with conserved arginine or lysine (B10760008) residues, while the hydroxyl group could engage in additional hydrogen bonding, further anchoring the substrate in a productive conformation.

The following table summarizes key interacting residues identified in dehalogenase-substrate complexes from computational studies, which are likely to play a similar role in the binding of (S)-2-chloro-3-hydroxypropanoic acid.

| Enzyme Type | Substrate Analog | Key Interacting Residues | Role of Residues |

| D-specific dehalogenase (DehD) | D-2-chloropropionate | Arg107, Arg134, Tyr135, Glu20 | Substrate binding and water activation |

| L-haloacid dehalogenase (Bcfd1) | 2-chloroalkanoic acids | Met1, Asp2, Cys33, Lys204 | Orientation of the carboxylic group |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical (QC) calculations, often employed within a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, are indispensable for elucidating the intricate details of the dehalogenation reaction mechanism. These methods allow for the study of bond-breaking and bond-forming processes, the characterization of transition states, and the calculation of activation energy barriers.

The enzymatic dehalogenation of (S)-2-chloro-3-hydroxypropanoic acid by an L-2-haloacid dehalogenase is proposed to proceed via an SN2 mechanism. This involves a nucleophilic attack by a carboxylate side chain of an aspartate residue in the enzyme's active site on the carbon atom bearing the chlorine. This attack occurs from the side opposite to the chlorine atom, leading to an inversion of stereochemistry at the C2 position.

QM/MM studies on related L-2-haloacid dehalogenases have provided substantial evidence for this mechanism. These calculations have confirmed that a high activation energy barrier prevents the enzyme from acting on the D-enantiomer, explaining the stereoselectivity of these enzymes. nih.gov For (S)-2-chloro-3-hydroxypropanoic acid, QC calculations would be instrumental in:

Mapping the Reaction Coordinate: Tracing the energetic profile of the reaction from the enzyme-substrate complex, through the transition state, to the formation of the covalent intermediate and the final product.

Characterizing the Transition State: Determining the geometry and electronic structure of the highly unstable transition state, where the C-Cl bond is partially broken and the C-O (aspartate) bond is partially formed.

Calculating Activation Energies: Quantifying the energy barrier for the reaction, which is a key determinant of the catalytic rate.

A representative table of calculated activation free energies for dehalogenation reactions in different environments is shown below, illustrating the catalytic effect of the enzyme.

| Reaction | Environment | Calculated Activation Free Energy (kcal/mol) |

| Dehalogenation of a model haloalkane | In water | ~25 |

| Dehalogenation of a model haloalkane | In dehalogenase active site | ~15 |

In Silico Prediction and Design of Novel Biocatalysts for Chiral Halogenated Substrates

The computational tools and mechanistic understanding derived from molecular modeling and QC calculations are now being leveraged for the in silico prediction and design of novel biocatalysts. The goal is to create enzymes with enhanced activity, altered substrate specificity, or improved stability for industrial applications involving chiral halogenated substrates like (S)-2-chloro-3-hydroxypropanoic acid.

Recent advances in machine learning and deep learning, combined with large datasets of protein sequences and enzymatic activities, have led to the development of powerful predictive models. nih.govmedchemexpress.com These models can screen vast sequence databases to identify promising new dehalogenase candidates or predict the effects of specific mutations on enzyme performance.

For instance, computational workflows can be designed to:

Identify Hotspot Residues: Pinpoint amino acids in the active site or access tunnels that are critical for substrate binding and catalysis.

Perform Virtual Mutagenesis: Systematically replace these hotspot residues in silico and use MD simulations and docking to predict the impact on the interaction with (S)-2-chloro-3-hydroxypropanoic acid.

Engineer Substrate Tunnels: Modify the pathways leading to the active site to better accommodate the hydroxylated substrate, potentially increasing catalytic efficiency.

Computational studies on haloacid dehalogenases have demonstrated that the affinity for substrates can be modulated by the length of their alkyl chains. nih.gov This principle can be applied to design enzymes specifically tailored for the three-carbon backbone of (S)-2-chloro-3-hydroxypropanoic acid.

Conformational Analysis and Stereoelectronic Effects within the Molecular Structure

The reactivity and biological activity of (S)-2-chloro-3-hydroxypropanoic acid are intrinsically linked to its three-dimensional structure and the subtle interplay of stereoelectronic effects. Conformational analysis, aided by computational methods, explores the different spatial arrangements of the atoms in the molecule and their relative energies.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In the context of the dehalogenation of (S)-2-chloro-3-hydroxypropanoic acid, a critical stereoelectronic requirement for the SN2 reaction is the anti-periplanar alignment of the attacking nucleophile (the enzyme's aspartate residue) and the leaving group (the chloride ion). This alignment allows for the most efficient overlap between the HOMO (Highest Occupied Molecular Orbital) of the nucleophile and the LUMO (Lowest Unoccupied Molecular Orbital) of the C-Cl bond, facilitating the reaction. youtube.com

Computational modeling allows for the detailed analysis of these effects by:

Calculating Conformational Energies: Determining the most stable conformations of the substrate in the gas phase and in solution.

Visualizing Molecular Orbitals: Examining the shape and energy of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's inherent reactivity.

Analyzing the Anomeric Effect: While not a classic anomeric system, related stabilizing interactions between the lone pairs of the hydroxyl oxygen and the σ* orbital of the C-Cl bond could influence conformational preferences.

These computational analyses provide a foundational understanding of the intrinsic properties of (S)-2-chloro-3-hydroxypropanoic acid, which complements the studies of its interactions within a complex biological environment.

Q & A

Q. What are the key considerations for the systematic naming and stereochemical identification of (S)-2-chloro-3-hydroxypropanoic acid?

The IUPAC name 3-chloro-2-hydroxypropanoic acid is preferred, with the (S)-configuration specified at the second carbon. Common names like "3-chlorolactic acid" are discouraged due to ambiguity . Stereochemical analysis requires chiral resolution techniques (e.g., polarimetry, chiral HPLC) to distinguish enantiomers. For example, the (S)-enantiomer and (R)-enantiomer are non-superimposable mirror images, while diastereomers arise from additional stereocenters (e.g., 2R,3S vs. 2S,3S configurations) .

Q. What synthetic methodologies are recommended for producing enantiomerically pure (S)-2-chloro-3-hydroxypropanoic acid?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution is preferred. A typical approach involves:

- Step 1 : Chlorination of 2-hydroxypropanoic acid derivatives under controlled conditions.

- Step 2 : Chiral separation via diastereomeric salt formation or kinetic resolution with lipases . Key parameters include reaction temperature (maintained below 25°C to prevent racemization) and solvent polarity (e.g., THF or acetonitrile) .

Q. What analytical techniques are essential for characterizing chiral purity and structural integrity?

Q. What safety precautions are critical when handling (S)-2-chloro-3-hydroxypropanoic acid?

- Hazards : Skin corrosion (Category 1B, H314), eye damage .

- Controls : Use fume hoods, nitrile gloves, and safety goggles.

- Emergency Protocols : Immediate rinsing with water for skin/eye contact (≥15 minutes) and contaminated clothing removal .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported in literature?

Discrepancies often arise from improper chiral analysis (e.g., misconfigured HPLC columns) or misapplication of Cahn-Ingold-Prelog priorities. Validate assignments using:

- X-ray crystallography : Absolute configuration confirmation.

- Vibrational Circular Dichroism (VCD) : Correlates experimental and computed spectra.

- Density Functional Theory (DFT) : Predicts optical rotation and compares with experimental data .

Q. What strategies optimize enantioselective synthesis yield while minimizing racemization?

- Catalyst Selection : Sharpless asymmetric dihydroxylation catalysts (e.g., (DHQD)₂PHAL) improve ee (>90%).

- Reaction Monitoring : In-situ FTIR to track intermediates.

- Byproduct Mitigation : Low-temperature quenching (<0°C) to stabilize labile intermediates .

Q. How do computational models predict physicochemical properties of (S)-2-chloro-3-hydroxypropanoic acid?

Quantum Chemistry (QC) and Quantitative Structure-Property Relationship (QSPR) models estimate:

- pKa : ~2.8 (carboxylic acid) and ~9.1 (hydroxyl group).

- LogP : 0.45 (indicating moderate hydrophilicity). Neural networks trained on datasets like PubChem validate predictions .

Q. What are the emerging applications in asymmetric catalysis and medicinal chemistry?

- Chiral Building Block : Synthesis of β-lactam antibiotics and protease inhibitors.

- Enzyme Mimetics : Study of hydroxyacid dehydrogenases via substrate analogs.

- Metal-Ligand Complexes : Chelating agent for asymmetric hydrogenation catalysts .

Methodological Troubleshooting

Q. How to address low enantiomeric excess in synthetic batches?

- Root Cause : Residual moisture or acidic impurities.

- Solution : Pre-dry solvents (molecular sieves) and neutralize reaction media (weak bases like NaHCO₃) .

Q. Why do unexpected byproducts form during chlorination?

- Mechanism Insight : Competing pathways (e.g., SN1 vs. SN2) due to solvent polarity.

- Mitigation : Use aprotic solvents (DMF, DMSO) and controlled reagent addition rates .

Q. How to prevent contamination during chiral resolution?

- Purification : Dual-column HPLC with guard columns.

- Storage : Argon-atmosphere vials at -20°C to prevent oxidation .

Tables of Key Data

Table 1 : Hazard Classification (CLP/GHS)

| Parameter | Value | Source |

|---|---|---|

| Skin Corrosion | Category 1B | |

| Eye Damage | Category 1 | |

| Recommended PPE | Nitrile gloves, goggles, lab coat |

Table 2 : Thermodynamic Properties (Gas Phase)

| Property | Value | Method |

|---|---|---|

| ΔrH° (Na⁺ adduct) | 201 kJ/mol | CIDC |

| Ionization Potential | 9.8 eV | DFT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.